molecular formula C21H12Cl2F2N2 B14925786 1-(2,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole

Cat. No.: B14925786
M. Wt: 401.2 g/mol
InChI Key: NTRLTOGIZZJRAI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two fluorophenyl groups and a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.

    Attachment of the fluorophenyl groups: This can be done through nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-bis(2-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)urea: This compound shares the dichlorophenyl and fluorophenyl groups but differs in the presence of a urea moiety instead of a pyrazole ring.

    1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)ethanol: Similar in its aromatic substitution pattern but contains an ethanol group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities, which may offer advantages in certain applications over these similar compounds.

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(2-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-13-9-10-20(16(23)11-13)27-21(15-6-2-4-8-18(15)25)12-19(26-27)14-5-1-3-7-17(14)24/h1-12H

InChI Key

NTRLTOGIZZJRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4F)F

Origin of Product

United States

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